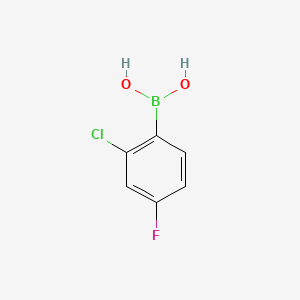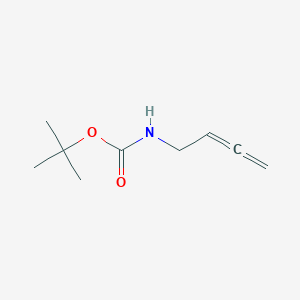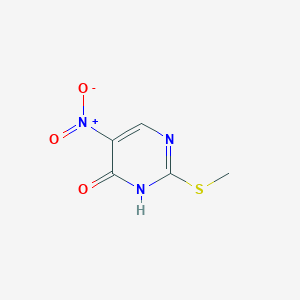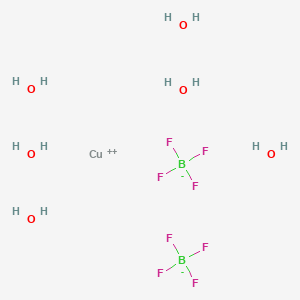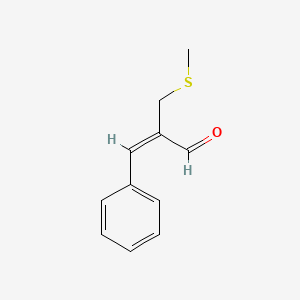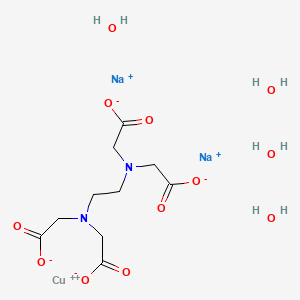
Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate is a coordination complex formed by the combination of ethylenediaminetetraacetic acid (EDTA) and copper(II) ions. This compound is widely used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting ethylenediaminetetraacetic acid with a copper(II) salt, such as copper(II) sulfate, in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired complex.
Industrial Production Methods: On an industrial scale, the compound is produced by combining ethylenediaminetetraacetic acid and copper(II) salts in large reactors. The reaction mixture is then purified to obtain the final product in its tetrahydrate form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the copper(II) ion is oxidized to copper(III) or higher oxidation states.
Reduction: The compound can also be reduced, where the copper(II) ion is reduced to copper(I) or copper(0).
Substitution Reactions: The complex can undergo substitution reactions, where the copper ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or ascorbic acid are employed.
Substitution: Various metal salts can be used as reagents to replace the copper ion.
Major Products Formed:
Oxidation Products: Higher oxidation state copper complexes.
Reduction Products: Copper(I) or copper(0) complexes.
Substitution Products: Metal complexes with different central metal ions.
Mechanism of Action
Target of Action
Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate, also known as EDTA Copper, is primarily targeted at heavy metal ions in the environment . It is a stable water-soluble metal chelate that binds to these ions, forming a ring-like complex .
Mode of Action
The mode of action of this compound involves the formation of chelates with heavy metal ions . This interaction results in the neutralization of the metal ions, preventing them from participating in chemical reactions that could be harmful .
Biochemical Pathways
This compound affects the biochemical pathways involving heavy metal ions . By chelating these ions, it disrupts their normal function in these pathways, potentially altering the downstream effects .
Pharmacokinetics
As a water-soluble compound , it is likely to have good bioavailability. Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its size, charge, and the presence of the chelated metal ions.
Result of Action
The primary result of the action of this compound is the elimination of the inhibitory effects of heavy metal ions on enzyme-catalyzed reactions . This can have various molecular and cellular effects, depending on the specific enzymes and reactions involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be less effective in non-aqueous environments. Additionally, its stability and efficacy may be affected by factors such as pH, temperature, and the presence of other ions or molecules that could interfere with its chelating activity.
Scientific Research Applications
Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate is extensively used in various fields:
Chemistry: It is used as a chelating agent to stabilize metal ions in solution, making it useful in analytical chemistry for titrations and spectroscopy.
Biology: The compound is employed in biological research to study metal ion transport and enzyme activity.
Medicine: It is used in medical applications to treat heavy metal poisoning by chelating toxic metal ions.
Industry: The compound is utilized in industrial processes for water treatment, textile processing, and as a stabilizer in various products.
Comparison with Similar Compounds
Ethylenediaminetetraacetic Acid (EDTA): Similar to the copper(II) complex but without the metal ion.
Ethylenediaminetetraacetic Acid Zinc(II) Disodium Salt Tetrahydrate: Similar structure but with zinc instead of copper.
Ethylenediaminetetraacetic Acid Iron(III) Disodium Salt Tetrahydrate: Similar structure but with iron instead of copper.
Uniqueness: Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate is unique due to its specific affinity for copper ions, making it particularly useful in applications where copper stabilization or removal is required.
Properties
CAS No. |
39208-15-6 |
|---|---|
Molecular Formula |
C10H14CuN2NaO9- |
Molecular Weight |
392.76 g/mol |
IUPAC Name |
copper;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate |
InChI |
InChI=1S/C10H16N2O8.Cu.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+2;+1;/p-4 |
InChI Key |
HLMXTKWKBRVCBO-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Cu] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Cu+2] |
physical_description |
Blue odorless powder; [Akzo Nobel MSDS] |
Pictograms |
Irritant |
Related CAS |
61916-40-3 73637-19-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


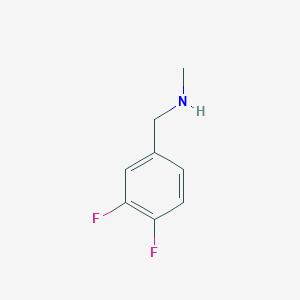
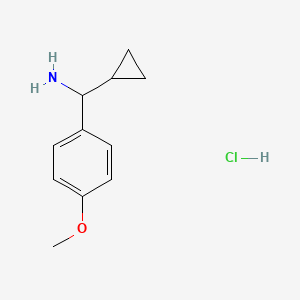
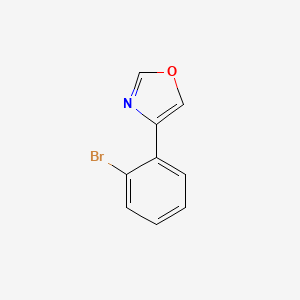
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)
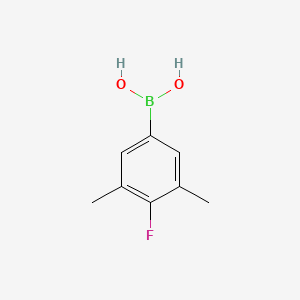
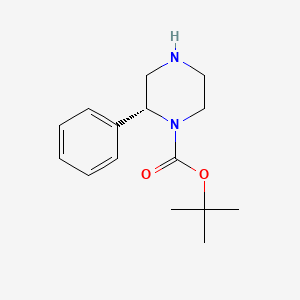
![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)
